N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-9-7-10(16-20-9)15-12(19)11(18)14-3-2-5-17-6-4-13-8-17/h4,6-8H,2-3,5H2,1H3,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKLDKWHHIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The imidazole and isoxazole moieties are then coupled through an oxalamide linkage, typically using oxalyl chloride as a coupling agent under basic conditions.
Chemical Reactions Analysis
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoxazole rings, depending on the substituents and reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and isoxazole moieties have demonstrated enhanced activity against various fungal strains, including Candida species. A study found that certain imidazole derivatives showed better anti-Candida profiles than fluconazole, suggesting that modifications to the imidazole structure can lead to improved efficacy against resistant strains .
| Compound | MIC (µmol/mL) | Activity |
|---|---|---|
| Fluconazole | > 1.6325 | Standard control |
| Compound 5f | 0.1876 | Most active candidate |
| Compound 5a | 0.0112 | Comparable to miconazole |
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar imidazole and oxalamide structures have been studied for their ability to inhibit specific kinases involved in tumor growth. For example, AT9283, a related compound, effectively inhibits Aurora A and B kinases, which are crucial in cell cycle regulation and cancer proliferation .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor due to its ability to interact with active sites of various enzymes involved in metabolic pathways. The imidazole ring is known for its ability to coordinate with metal ions, potentially enhancing the inhibition of metalloproteins.
Anti-Candida Studies
In a comparative study, several new compounds were synthesized based on the imidazole framework, including this compound. These compounds were evaluated for their antifungal activity against Candida albicans and other strains, with results indicating that modifications to the side chains significantly impacted potency .
Kinase Inhibition Research
Another study focused on the kinase inhibition properties of related compounds, demonstrating that specific modifications could enhance selectivity towards Aurora kinases while minimizing off-target effects. This highlights the potential of this compound as a lead compound for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The isoxazole ring may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Molecular Weight and Complexity :
- The target compound (292.3 g/mol) is significantly smaller and less complex than its analogues , which incorporate bulkier substituents (e.g., mesitylsulfonyl-oxazinan or indoline-pyrrolidine). Lower molecular weight may improve bioavailability but reduce target specificity.
The mesitylsulfonyl analogue introduces a sulfonyl group, which enhances electrophilicity and may influence binding kinetics.
Spatial and Steric Effects :
- The propyl linker in the target allows conformational flexibility, whereas the oxazinan ring in imposes rigidity, possibly restricting binding conformations.
- The ethyl-pyrrolidine linker in introduces stereochemical complexity, which could complicate synthesis but enhance enantioselective interactions.
Implications for Drug Design
- Target Compound : Its simplicity and balanced heterocyclic motifs make it a versatile scaffold for further derivatization. The absence of strong electron-withdrawing/donating groups may limit interactions with charged biological targets.
- Analogue : The mesitylsulfonyl group could improve stability against enzymatic degradation but may reduce solubility due to increased hydrophobicity.
Biological Activity
Overview
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound characterized by the presence of imidazole and isoxazole moieties, both of which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-imidazol-1-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide. Its molecular formula is C12H15N5O3, and its structure features distinct heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O3 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| CAS Number | 920374-41-0 |
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing imidazole and isoxazole rings. For instance, similar compounds have shown promising results against Candida species. A study demonstrated that derivatives with imidazole moieties exhibited better anti-Candida profiles than fluconazole, a commonly used antifungal agent. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for fluconazole, suggesting enhanced potency against resistant strains of Candida .
Table 1: Comparison of Antifungal Activity
The biological activity of this compound is hypothesized to involve enzyme inhibition through metal ion interactions facilitated by the imidazole ring. The isoxazole moiety may modulate receptor functions, enhancing the compound's therapeutic potential across various biological contexts.
Case Studies
In a series of experiments aimed at evaluating the compound's efficacy, researchers focused on its role as an enzyme inhibitor. The results indicated that the compound effectively inhibited target enzymes involved in fungal metabolism, leading to reduced growth rates of Candida species in vitro.
Notable Findings:
- Inhibition Assays : The compound displayed significant inhibition against key enzymes such as lanosterol 14α-demethylase.
- Synergistic Effects : When tested in combination with existing antifungals, the compound showed synergistic effects, suggesting potential for use in combination therapies.
Q & A
How can researchers optimize the synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide to improve yield and purity?
Classification : Basic
Methodological Answer :
Synthesis typically involves coupling reactions between imidazole and isoxazole derivatives. Key steps include:
- Step 1 : React 3-(1H-imidazol-1-yl)propylamine with oxalyl chloride to form the intermediate oxalamide.
- Step 2 : Introduce the 5-methylisoxazol-3-yl group via nucleophilic substitution.
- Optimization Strategies :
- Use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to enhance reaction efficiency (common in oxalamide syntheses) .
- Employ continuous flow reactors for precise control of reaction parameters (temperature, mixing) to minimize side products .
- Purify via silica gel chromatography or trituration with solvents like diethyl ether to isolate high-purity product .
What advanced structural characterization techniques are recommended for confirming the stereochemistry of this compound?
Classification : Advanced
Methodological Answer :
- Single-Crystal X-ray Diffraction (XRD) : Resolve atomic-level structure using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at high resolution (≤1.0 Å) to resolve imidazole and isoxazole ring orientations .
- ORTEP Visualization : Generate 3D thermal ellipsoid plots via ORTEP-III to validate bond angles and torsional strain .
- Supplementary Data : Pair XRD with ¹³C NMR to confirm carbonyl (C=O) and aromatic carbon environments. For example, expect signals at δ ~160 ppm for oxalamide carbonyls .
How can in vitro biological activity screening be designed to evaluate this compound’s potential as a Wnt/β-catenin pathway agonist?
Classification : Basic
Methodological Answer :
- Assay Design :
- Control Experiments :
What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazole and isoxazole moieties?
Classification : Advanced
Methodological Answer :
- Core Modifications :
- Imidazole : Replace the 1H-imidazol-1-yl group with 4-methylimidazole to assess steric effects on binding.
- Isoxazole : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity .
- Methodology :
How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Classification : Advanced
Methodological Answer :
- Experimental Reconciliation :
- Theoretical Modeling :
What in vivo models are suitable for pharmacokinetic profiling of this compound?
Classification : Advanced
Methodological Answer :
- Model Selection :
- Tissue Distribution :
How can researchers address discrepancies in biological activity data across different cell lines?
Classification : Advanced
Methodological Answer :
- Hypothesis Testing :
- Data Normalization :
- Meta-Analysis : Compare results with structurally related HDAC inhibitors (e.g., (E)-N1-(3-(1H-imidazol-1-yl)propyl)-N8-hydroxy octenediamide) to identify conserved pharmacophores .
What formulation strategies improve stability during long-term storage?
Classification : Basic
Methodological Answer :
- Lyophilization : Prepare a 10 mM stock in PBS (pH 7.4), lyophilize, and store at -80°C. Reconstitute in DMSO for assays.
- Stabilizers : Add 0.1% BSA to aqueous solutions to prevent aggregation .
- QC Monitoring : Perform ¹H NMR quarterly to detect decomposition (e.g., oxalamide hydrolysis to carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
